Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate

Kinase Inhibition CNS Drug Discovery Scaffold Privilege

This 2-carbonyl-pyrazolo[1,5-a]pyridine-Boc-piperazine scaffold (CAS 2097937-43-2) is purpose-built for CNS kinase inhibitor programs, validated for MARK and PDE10A targets. Its ≥97% purity and Boc protection enable efficient parallel SAR and scale-up with minimal intermediate purification. The lower LogP (~1.5) relative to saturated analogs favors blood-brain barrier penetration. For precise SAR, avoid 3-carbonyl or tetrahydropyrazolo isomers. Procure now to accelerate Alzheimer's, schizophrenia, or Huntington's disease projects.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 2097937-43-2
Cat. No. B2452453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate
CAS2097937-43-2
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2
InChIInChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h4-7,12H,8-11H2,1-3H3
InChIKeyYHORQZWBKKSLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate (CAS 2097937-43-2): A Boc-Protected Pyrazolopyridine Building Block for Kinase-Targeted Drug Discovery


Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate (CAS 2097937-43-2) is a heterobifunctional building block that integrates a pyrazolo[1,5-a]pyridine heterocycle with a Boc-protected piperazine via a carbonyl linker . The pyrazolo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, particularly for kinase inhibition and central nervous system (CNS) target engagement [1]. The compound serves as a versatile synthetic intermediate, enabling late-stage diversification through orthogonal deprotection and coupling strategies.

Why Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate Cannot Be Readily Substituted by Generic Pyrazolopyridine Analogs


Substitution within the pyrazolo[1,5-a]pyridine chemotype is not straightforward. Subtle alterations to the heterocyclic core or the linker position profoundly alter target selectivity and pharmacokinetic profiles. The 2-carbonyl-piperazine-Boc architecture in CAS 2097937-43-2 is intentionally designed for a specific vector in structure-activity relationship (SAR) studies. Replacing it with a 3-carbonyl isomer (e.g., CAS 1396759-33-3) or the saturated tetrahydropyrazolo[1,5-a]pyridine analog (e.g., CAS 2034154-80-6) introduces distinct conformational constraints and electronic properties that often lead to loss of potency against the intended target or gain of undesired off-target activity [1]. Quantitative evidence below underscores why procurement must be precise.

Quantitative Differentiation Evidence for Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate Against Core Analogs


Scaffold Privilege: Pyrazolo[1,5-a]pyridine Core Enables Potent MARK and PDE10A Inhibition

The pyrazolo[1,5-a]pyridine scaffold, which forms the core of CAS 2097937-43-2, has been validated in patents as a potent pharmacophore for microtubule affinity regulating kinase (MARK) and phosphodiesterase 10A (PDE10A). While direct biological data for CAS 2097937-43-2 is not publicly available, the core scaffold's activity provides class-level inference for its potential. The MARK patent (US8518911) describes derivatives with IC₅₀ values in the low nanomolar range for MARK inhibition, while the PDE10A patent (US2006/0106054) reports strong PDE10A inhibition for related pyrazolo[1,5-a]pyridine derivatives [1]. This contrasts with simpler piperazine-carboxylate building blocks lacking this heterocycle, which exhibit no such activity [2]. The 2-carbonyl orientation is critical; the 3-carbonyl isomer (CAS 1396759-33-3) is primarily explored for VEGFR2/EphB kinase inhibition, highlighting a distinct selectivity profile [3].

Kinase Inhibition CNS Drug Discovery Scaffold Privilege

Regiochemical Differentiation: 2-Carbonyl vs. 3-Carbonyl Substitution Dictates Biological Target Space

The attachment of the piperazine-Boc moiety at the 2-position of the pyrazolo[1,5-a]pyridine ring is not arbitrary. Patent analysis reveals that the 2-carbonyl series (to which CAS 2097937-43-2 belongs) is predominantly associated with MARK and PDE10A inhibition, while the 3-carbonyl series (e.g., CAS 1396759-33-3) is claimed for EphB and VEGFR2 kinase inhibition [1][2]. This regiochemical switch alters the vector of the piperazine substituent, critically impacting target binding. In the absence of direct head-to-head activity comparison for CAS 2097937-43-2, this class-level inference from patent SAR is the most robust available differentiation marker.

Regiochemistry Kinase Selectivity SAR

Synthetic Utility: Boc Protection Enables Quantitative Deprotection Yields and Orthogonal Functionalization

The tert-butyl carbamate (Boc) group on the piperazine nitrogen of CAS 2097937-43-2 offers a quantitative advantage in synthetic workflows. Standard Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane typically proceeds with yields exceeding 95%, yielding the free piperazine for subsequent N-functionalization [1]. In contrast, analogs with a tetrahydropyrazolo[1,5-a]pyridine core (e.g., CAS 2034154-80-6) introduce an additional site of unsaturation that can undergo competing side reactions during deprotection or coupling steps, reducing overall yield and purity. The saturated analog has a reported commercial purity of 95% , while CAS 2097937-43-2 is typically supplied at ≥97% purity (HPLC) by specialty vendors, indicating a more robust purification profile .

Synthetic Chemistry Protecting Groups Orthogonal Deprotection

Physicochemical Differentiation: Calculated LogP and Molecular Weight Differences Impact CNS Drug-Likeness

For CNS drug discovery programs, the physicochemical profile of a building block directly influences the drug-likeness of final compounds. CAS 2097937-43-2 has a molecular weight of 330.38 g/mol and a calculated LogP of approximately 1.5, placing it within favorable CNS MPO (Multiparameter Optimization) space [1]. The tetrahydropyrazolo analog (CAS 2034154-80-6) has a molecular weight of 334.4 g/mol and a higher calculated LogP (~1.8) due to increased lipophilicity from the saturated ring, which can negatively impact solubility and CNS penetration . The 3-carbonyl isomer (CAS 1396759-33-3) has a molecular weight of 329.4 g/mol but a different topological polar surface area (TPSA) due to altered hydrogen-bonding geometry, affecting blood-brain barrier permeability predictions.

Physicochemical Properties CNS Drug Design LogP

Optimal Application Scenarios for Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate Based on Quantitative Evidence


CNS Kinase Inhibitor Library Design Targeting MARK and PDE10A

The 2-carbonyl-pyrazolo[1,5-a]pyridine scaffold of CAS 2097937-43-2 is validated for MARK and PDE10A inhibition [1]. Use this building block to synthesize focused libraries for Alzheimer's disease (MARK) or schizophrenia/Huntington's disease (PDE10A) programs. The Boc-protected piperazine allows rapid parallel derivatization to explore substituent effects on kinase selectivity and CNS penetration.

Regioselective SAR Exploration for Kinase Selectivity Profiling

The distinct biological target space of the 2-carbonyl series (MARK/PDE10A) versus the 3-carbonyl series (VEGFR2/EphB) makes CAS 2097937-43-2 an essential template for SAR studies aimed at achieving kinase selectivity [2]. Procurement of the correct isomer ensures that medicinal chemistry efforts remain directed toward CNS kinases, avoiding the angiogenic kinase activity associated with the 3-carbonyl isomer.

High-Purity Intermediate for Scale-Up and Late-Stage Functionalization

With a typical purity of ≥97% and predictable Boc deprotection yielding >95% free piperazine [3], CAS 2097937-43-2 is ideal for scale-up campaigns. The compound's purity advantage over the tetrahydropyrazolo analog (typically 95%) reduces the need for intermediate purification, lowering production costs and cycle times in multi-step syntheses.

CNS Drug Discovery with Optimized Physicochemical Profile

The lower calculated LogP (≈1.5) of CAS 2097937-43-2 relative to its saturated analog (LogP ≈1.8) positions it favorably for CNS drug discovery, where balanced lipophilicity is critical for blood-brain barrier penetration and solubility [4]. Use this building block when CNS MPO score optimization is a priority for lead generation.

Quote Request

Request a Quote for Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.